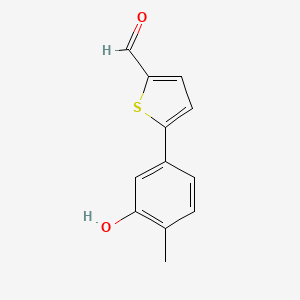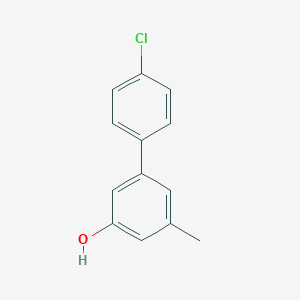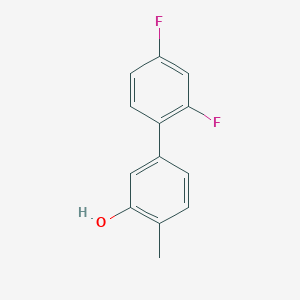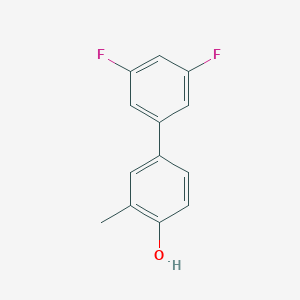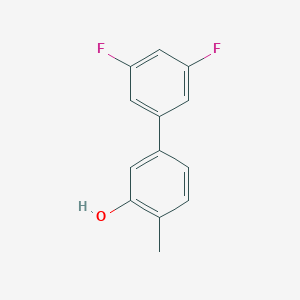
5-(2-Chlorophenyl)-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-3-methylphenol, 95% (5-CMP) is an organochlorine compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is a colorless, volatile, and slightly water-soluble liquid that has a faint, sweet odor. It is primarily used as a reagent for the synthesis of other compounds and has been studied for its potential applications in medicine, biochemistry, and pharmacology.
科学的研究の応用
5-(2-Chlorophenyl)-3-methylphenol, 95% has many potential applications in scientific research. It has been studied for its potential use as an antifungal agent and as a pesticide. It has also been studied for its ability to inhibit the growth of certain types of bacteria and viruses. In addition, 5-(2-Chlorophenyl)-3-methylphenol, 95% has been investigated as a possible treatment for cancer and other diseases. It has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as a pro-oxidant, meaning that it can produce reactive oxygen species (ROS) which can cause oxidative damage to cells. This oxidative damage is believed to be the mechanism by which 5-(2-Chlorophenyl)-3-methylphenol, 95% is able to inhibit the growth of certain types of bacteria and viruses. In addition, 5-(2-Chlorophenyl)-3-methylphenol, 95% is believed to have an immunomodulatory effect, meaning that it can modify the immune system’s response to certain antigens.
Biochemical and Physiological Effects
5-(2-Chlorophenyl)-3-methylphenol, 95% is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and viruses, as well as to have an immunomodulatory effect. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.
実験室実験の利点と制限
5-(2-Chlorophenyl)-3-methylphenol, 95% has many advantages for laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it has a wide range of potential applications. In addition, it has a low toxicity and is relatively stable in the presence of light and air. However, it does have some limitations. For example, it is not very soluble in water and can be difficult to purify. In addition, it can be difficult to control the reaction conditions to obtain the desired product.
将来の方向性
There are many potential future directions for 5-(2-Chlorophenyl)-3-methylphenol, 95% research. It could be further studied for its potential applications in medicine, biochemistry, and pharmacology. In addition, it could be studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function. It could also be studied for its potential to be used as an antifungal agent and as a pesticide. Finally, it could be studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders.
合成法
5-(2-Chlorophenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. The most common method is a reaction between chlorobenzene and 3-methylphenol in the presence of an acid catalyst. This reaction produces a mixture of 5-(2-Chlorophenyl)-3-methylphenol, 95% and 2-chlorophenol as the major products, with trace amounts of other by-products. The reaction can be carried out in either a batch or continuous process depending on the desired yield and purity. The reaction can also be carried out in the presence of a base such as sodium hydroxide to further increase the yield of 5-(2-Chlorophenyl)-3-methylphenol, 95%.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPWZSFEBOAYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683774 |
Source


|
| Record name | 2'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-22-4 |
Source


|
| Record name | 2'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

